molecular formula C17H14N2O3 B257300 methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate

methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate

Cat. No.: B257300
M. Wt: 294.3 g/mol
InChI Key: TUNOODQSKKFMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a benzoate ester group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate typically involves the condensation of 2-methyl-4-oxoquinazoline with methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

  • Step 1: Synthesis of 2-methyl-4-oxoquinazoline

    • Starting materials: Anthranilic acid and acetic anhydride.
    • Reaction conditions: Reflux in acetic anhydride.
    • Product: 2-methyl-4-oxoquinazoline.
  • Step 2: Condensation with methyl 4-aminobenzoate

    • Starting materials: 2-methyl-4-oxoquinazoline and methyl 4-aminobenzoate.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
    • Product: Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides or carboxylic acid derivatives.

    Reduction: Formation of dihydroquinazoline or tetrahydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor antagonism, the compound can bind to the receptor and block the binding of endogenous ligands, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: The parent compound without the benzoate ester group.

    Methyl 4-aminobenzoate: The benzoate ester without the quinazoline ring.

    Quinazoline derivatives: Other quinazoline-based compounds with different substituents.

Uniqueness

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is unique due to the presence of both the quinazoline ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-18-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)17(21)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNOODQSKKFMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218834
Record name Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35218-84-9
Record name Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35218-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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